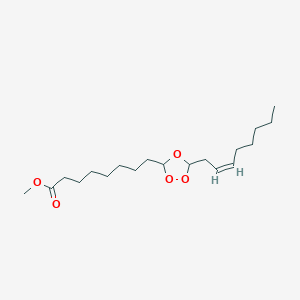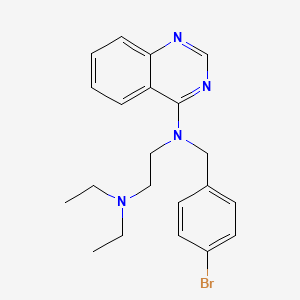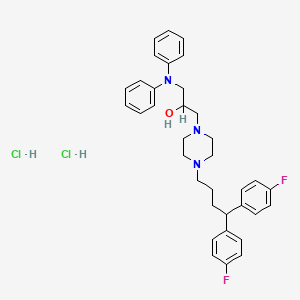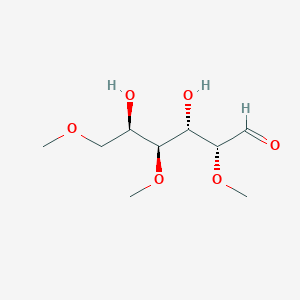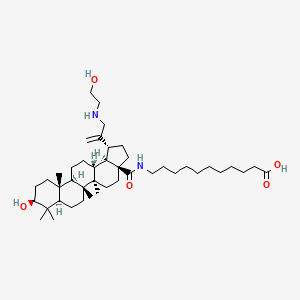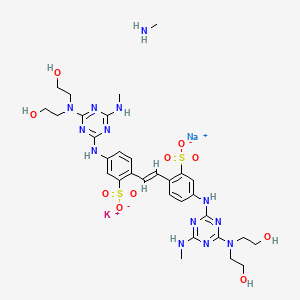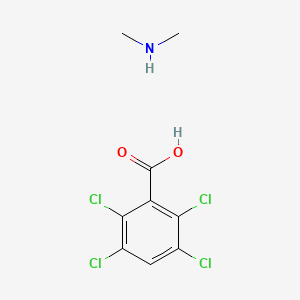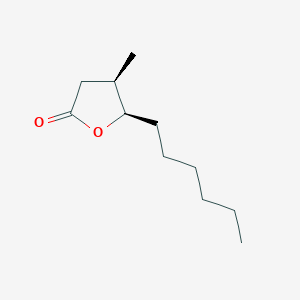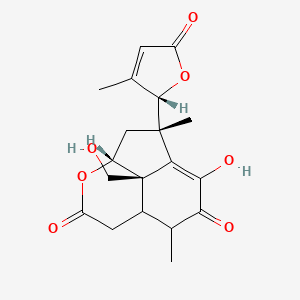
Shinjulactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its unique 1,2-seco-1-nor-6(5→10)abeo-picrasane skeleton . Quassinoids are known for their bitter taste and various biological activities, making them of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Shinjulactone B can be synthesized from its precursor compounds through a series of chemical reactions. One method involves the use of lead tetraacetate to treat a dicarboxylic acid intermediate, resulting in the formation of spiro lactones . The detailed synthetic route includes multiple steps of oxidation and reduction reactions to achieve the final structure.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the bark of Ailanthus altissima. The bark is dried, chopped, and extracted with ethanol. The extract is then subjected to column chromatography and preparative thin-layer chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Shinjulactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups in the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quassinoids.
Wirkmechanismus
Shinjulactone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammation . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
- Ailanthone
- Shinjudilactone
- Isoailanthone
- Shinjulactone A
- Shinjulactone C
- Shinjulactone D
Eigenschaften
CAS-Nummer |
80648-28-8 |
|---|---|
Molekularformel |
C19H22O7 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(2S,4R,12S)-11-hydroxy-12-(hydroxymethyl)-2,9-dimethyl-2-[(2S)-3-methyl-5-oxo-2H-furan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodec-1(11)-ene-6,10-dione |
InChI |
InChI=1S/C19H22O7/c1-8-4-12(21)26-17(8)18(3)6-11-19(7-20)10(5-13(22)25-11)9(2)14(23)15(24)16(18)19/h4,9-11,17,20,24H,5-7H2,1-3H3/t9?,10?,11-,17+,18+,19-/m1/s1 |
InChI-Schlüssel |
SRNFRTSVHROPLE-MPCVZQMTSA-N |
Isomerische SMILES |
CC1C2CC(=O)O[C@H]3[C@@]2(C(=C(C1=O)O)[C@@](C3)(C)[C@@H]4C(=CC(=O)O4)C)CO |
Kanonische SMILES |
CC1C2CC(=O)OC3C2(C(=C(C1=O)O)C(C3)(C)C4C(=CC(=O)O4)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


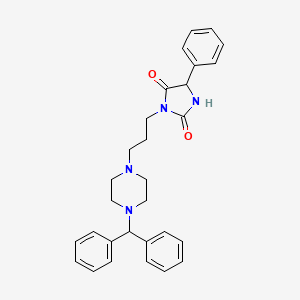
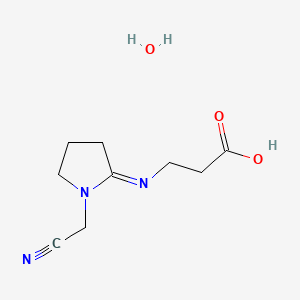
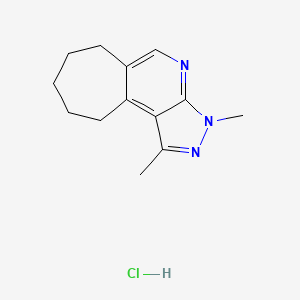
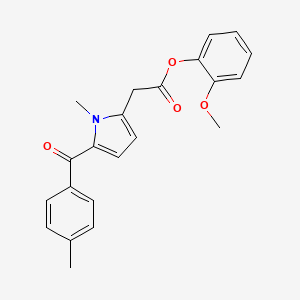

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
